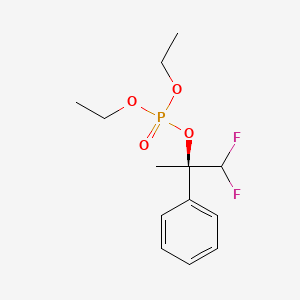

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as DFP and is commonly used as a tool to study the activity of acetylcholinesterase (AChE) enzymes in the body. In

科学的研究の応用

Synthesis and Phosphate Mimics

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate has not been directly studied; however, research on similar compounds provides insights into potential applications. For example, Delaunay et al. (2015) reported the synthesis of diethyl glycosamine-1-difluoromethylphosphate as a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by a reduction step to access phosphate analogs. Such analogs are valuable in biochemical studies where phosphate functional groups play a critical role (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Anion Receptors and Sensing

Fluorinated compounds, such as those related to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate, have been studied for their utility in anion recognition and sensing. Anzenbacher et al. (2000) explored the use of fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline as neutral anion receptors. These receptors showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, with potential applications in sensing technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, ‡. A. Manuel Marquez, & Sessler, 2000).

Photorelease Studies

The study of photorelease mechanisms in phosphate derivatives is relevant to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate. Rajesh, Givens, and Wirz (2000) examined the photodissociation of benzoin diethyl phosphate (a "caged" phosphate). They identified the lowest triplet state of this compound as reactive, leading to the release of diethyl phosphoric acid. Such studies contribute to understanding light-induced reactions in phosphate esters, which could be applicable to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Rajesh, Givens, & Wirz, 2000).

Phosphorylation and Structural Elucidation

Costa, Alves, and Silva (2021) conducted a full structural elucidation of a similar compound, diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. This study provides insights into the structural characteristics of phosphate compounds, which could be relevant for understanding the properties of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Costa, Alves, & Silva, 2021).

Adhesive Polymers

Phosphate derivatives have been investigated for their potential use in adhesive polymers. Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate and explored its application in adhesive polymers. These polymers showed good solubility and hydrolytic stability, making them suitable for dental applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Battery Technology

The role of phosphate compounds in enhancing the performance of lithium-ion batteries has been studied. Liang et al. (2019) investigated tris(2-(thiophen-2-yl) ethyl) phosphate for its ability to optimize electronic and ionic conductivity in high-voltage lithium-ion batteries. The incorporation of phosphorus elements improved interfacial lithium ion conductivities (Liang, Huang, Zheng, Shi, Sun, & Xiang, 2019).

特性

IUPAC Name |

[(2R)-1,1-difluoro-2-phenylpropan-2-yl] diethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2O4P/c1-4-17-20(16,18-5-2)19-13(3,12(14)15)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACXEIBKRJRHNM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@](C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)